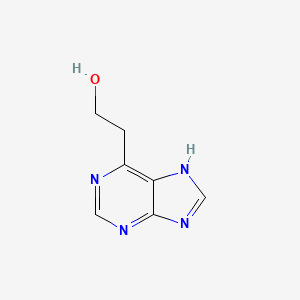

2-(9H-Purin-6-YL)-ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(7H-purin-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c12-2-1-5-6-7(10-3-8-5)11-4-9-6/h3-4,12H,1-2H2,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKTVTLFAQBPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694981 | |

| Record name | 2-(7H-Purin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948037-49-8 | |

| Record name | 9H-Purine-6-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948037-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(7H-Purin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-((9H-Purin-6-yl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical synthesis of 2-((9H-Purin-6-yl)amino)ethanol, a significant purine derivative with potential applications in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for its preparation in a laboratory setting.

Introduction: The Significance of N6-Substituted Purine Analogs

Purine derivatives are fundamental to numerous biological processes, forming the core structure of nucleobases in DNA and RNA. The modification of the purine scaffold, particularly at the C6 position, has been a fertile ground for the discovery of novel therapeutic agents. N6-substituted adenosine analogs, for instance, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and renal protective effects. 2-((9H-Purin-6-yl)amino)ethanol, also known as N6-(2-hydroxyethyl)adenine, belongs to this important class of molecules. Its synthesis is of considerable interest to researchers developing novel kinase inhibitors, antiviral agents, and other targeted therapies. This guide will focus on a reliable and accessible synthetic route commencing from the readily available starting material, 6-chloropurine.

Strategic Overview of the Synthesis

The most direct and widely employed strategy for the synthesis of 2-((9H-Purin-6-yl)amino)ethanol involves a two-step process. The first step is the preparation of the key intermediate, 6-chloropurine, from hypoxanthine. The second, and final, step is the nucleophilic aromatic substitution of the chloro group at the C6 position of the purine ring with ethanolamine.

Caption: Overall synthetic strategy for 2-((9H-Purin-6-yl)amino)ethanol.

Part 1: Synthesis of the Key Intermediate: 6-Chloropurine

The conversion of hypoxanthine to 6-chloropurine is a standard transformation in purine chemistry. The hydroxyl group at the C6 position of hypoxanthine is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Underlying Principle: The Role of Phosphoryl Chloride and a Tertiary Amine

Phosphoryl chloride (POCl₃) is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings into chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A high-boiling tertiary amine, such as N,N-dimethylaniline or triethylamine, is often used as a catalyst and a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The use of a tertiary amine also helps to improve the solubility of the starting material and facilitate the reaction.[1]

Detailed Experimental Protocol: Synthesis of 6-Chloropurine

Materials:

-

Hypoxanthine

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylaniline (or triethylamine)

-

Ice

-

Ammonium hydroxide (NH₄OH) solution

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of hypoxanthine (e.g., 5 g), N,N-dimethylaniline (e.g., 1.0 g), and phosphoryl chloride (e.g., 50 mL) is prepared.[2]

-

The reaction mixture is heated to reflux for approximately 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure.

-

The residue is cooled in an ice bath and then carefully poured over crushed ice.

-

The pH of the resulting solution is adjusted to approximately 5-7 by the slow addition of ammonium hydroxide solution. This will cause the 6-chloropurine to precipitate out of the solution.

-

The precipitate is collected by filtration and washed with cold water.

-

The crude 6-chloropurine can be further purified by recrystallization from hot acetone to yield the final product.

Safety Precautions:

-

Phosphoryl chloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

The addition of the reaction mixture to ice and the subsequent neutralization with ammonium hydroxide are exothermic and should be done slowly and with cooling.

Caption: Experimental workflow for the synthesis of 6-chloropurine.

Part 2: Synthesis of 2-((9H-Purin-6-yl)amino)ethanol

This is the final and key step in the synthesis, where the chloro group of 6-chloropurine is displaced by the amino group of ethanolamine.

Underlying Principle: Nucleophilic Aromatic Substitution

The C6 position of the purine ring is electron-deficient and therefore susceptible to nucleophilic attack. The chlorine atom at this position is a good leaving group. Ethanolamine acts as the nucleophile, with its amino group attacking the C6 carbon. A base, such as triethylamine or potassium carbonate, is typically added to the reaction mixture to neutralize the HCl that is formed as a byproduct, driving the reaction to completion.

Detailed Experimental Protocol: Synthesis of 2-((9H-Purin-6-yl)amino)ethanol

Materials:

-

6-Chloropurine

-

Ethanolamine

-

Triethylamine (or potassium carbonate)

-

Ethanol (or n-butanol)

Procedure:

-

In a round-bottom flask, dissolve 6-chloropurine (e.g., 1.0 g) in ethanol (e.g., 20 mL).

-

To this solution, add ethanolamine (a slight molar excess, e.g., 1.1 equivalents) and triethylamine (a slight molar excess, e.g., 1.1 equivalents).

-

The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-((9H-Purin-6-yl)amino)ethanol.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the 6-chloropurine spot and the appearance of a new, more polar product spot. The final product's identity and purity can be confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and melting point determination.

Data Presentation: Expected Product Characteristics

| Property | Expected Value |

| Chemical Formula | C₇H₉N₅O |

| Molecular Weight | 179.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not readily available in the literature, would need to be determined experimentally. |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.2-8.4 (2H, s, purine C2-H and C8-H), ~7.8 (1H, br s, NH), ~4.8 (1H, t, OH), ~3.6 (2H, q, CH₂-N), ~3.5 (2H, t, CH₂-O) |

| ¹³C NMR (DMSO-d₆) | Expected peaks for the purine ring carbons and the two aliphatic carbons of the ethanolamine side chain. |

| Mass Spectrometry | [M+H]⁺ = 180.08 |

Note: The NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion and Future Perspectives

The synthesis of 2-((9H-Purin-6-yl)amino)ethanol presented in this guide is a robust and reproducible method that can be readily implemented in a standard organic chemistry laboratory. The starting materials are commercially available, and the reaction conditions are straightforward. This synthetic route provides a solid foundation for the production of this valuable purine derivative for further biological evaluation and for the synthesis of more complex analogs. The continued exploration of N6-substituted purines is a promising avenue for the discovery of new therapeutic agents.

References

-

Lu, Y., et al. (2015). N6-(2-Hydroxyethyl) adenosine from Cordyceps cicadae ameliorates renal interstitial fibrosis and prevents inflammation via TGF-β1/Smad and NF-κB signaling pathway. PLoS One, 10(11), e0142734. [Link]

- Mikhailopulo, I. A., et al. (1983). Synthesis of kinetin riboside and its 5'-monophosphate by immobilized bacterial cells. Biotechnology Letters, 5(10), 703-708.

- Volc, J., et al. (2010). Effects of cytokinins, cytokinin ribosides and their analogs on the viability of normal and neoplastic human cells. Anticancer Research, 30(9), 3447-3453.

-

Spasova, M., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences, 21(11), 3896. [Link]

-

Zhang, L., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. Molecules, 25(16), 3661. [Link]

- A kind of chemical synthesis method of 6-chloropurine. CN102336755A.

- Mishra, A., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 225-229.

- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron, 71(45), 8671-8677.

- Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(12), 1735-1739.

- Preparation of 2-amino-6-chloropurine. WO1993015075A1.

- Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine. CN101691384A.

- Process for the preparation of 2-amino-6-chloropurine and deriv

- N6-2-hydroxyethyl-adenosine ameliorate cisplatin induced acute kidney injury in mice. Drug and Chemical Toxicology, 44(6), 615-622.

-

Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3021. [Link]

Sources

An In-depth Technical Guide to 2-(Purin-6-yl)-ethanol Isomers: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of key isomers of 2-(purin-6-yl)-ethanol. Intended for researchers, scientists, and professionals in drug development, this document elucidates the critical distinctions between the N9- and N6-substituted isomers, offering field-proven insights and detailed methodologies.

Introduction: Navigating the Isomeric Landscape of 2-(Purin-6-yl)-ethanol

The nomenclature "2-(9H-Purin-6-YL)-ethanol" can lead to ambiguity, potentially referring to several constitutional isomers. The position of the ethanol substituent on the purine ring dramatically influences the molecule's chemical and biological properties. This guide will focus on the two most prominent and well-documented isomers:

-

9-(2-Hydroxyethyl)adenine (2-(6-Amino-9H-purin-9-yl)ethanol): The ethanol group is attached to the N9 position of the adenine ring.

-

N6-(2-Hydroxyethyl)adenine (2-((9H-Purin-6-yl)amino)ethanol): The ethanol group is attached to the exocyclic amino group at the C6 position of the purine ring.

Understanding the distinct characteristics of these isomers is paramount for their application in research and development.

Part 1: 9-(2-Hydroxyethyl)adenine (N9-Isomer)

This isomer is a key intermediate in the synthesis of various biologically active compounds and is often studied for its potential therapeutic applications.

Chemical Structure and Properties

The N9-isomer features the ethanol moiety covalently bonded to the nitrogen at position 9 of the purine ring.

Caption: Chemical structure of 9-(2-Hydroxyethyl)adenine.

Table 1: Physicochemical Properties of 9-(2-Hydroxyethyl)adenine

| Property | Value | Source |

| CAS Number | 707-99-3 | [1] |

| Molecular Formula | C₇H₉N₅O | [1] |

| Molecular Weight | 179.18 g/mol | [1] |

| IUPAC Name | 2-(6-amino-9H-purin-9-yl)ethanol | [1] |

| Appearance | White to off-white powder | Commercially available data |

| Melting Point | 192-195 °C | Commercially available data |

| Solubility | Soluble in water and DMSO | Commercially available data |

| pKa | Data not readily available | |

| LogP | -0.8 | [1] |

Synthesis Methodology

A common and efficient method for the synthesis of 9-(2-Hydroxyethyl)adenine involves the alkylation of adenine with a suitable 2-hydroxyethylating agent. A representative protocol is outlined below.

Diagram 1: Synthesis Workflow for 9-(2-Hydroxyethyl)adenine

Caption: General workflow for the synthesis of the N9-isomer.

Experimental Protocol: Synthesis of 9-(2-Hydroxyethyl)adenine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend adenine (1 equivalent) in dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the suspension.

-

Alkylation: Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.

-

Isolation: Collect the crude product by filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 9-(2-Hydroxyethyl)adenine.[2]

Causality Note: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, while the carbonate base is sufficient to deprotonate the N9 position of adenine, which is more acidic than the exocyclic amino group, leading to preferential N9 alkylation.

Biological Activity and Applications

9-(2-Hydroxyethyl)adenine serves as a precursor for the synthesis of antiviral drugs, such as Acyclovir and its analogs. While the molecule itself does not possess strong antiviral activity, its structural motif is crucial for the pharmacophore of these drugs. It is also a known metabolite of the antiviral drug, 9-(2-hydroxyethoxymethyl)guanine (acyclovir).

Part 2: N6-(2-Hydroxyethyl)adenine (N6-Isomer)

The N6-isomer is a cytokinin, a class of plant growth hormones that promote cell division, or cytokinesis, in plant roots and shoots. Its biological activity is primarily in the realm of botany and agriculture.

Chemical Structure and Properties

In the N6-isomer, the ethanol group is attached to the exocyclic amino group at the C6 position of the purine ring.

Caption: Chemical structure of N6-(2-Hydroxyethyl)adenine.

Table 2: Physicochemical Properties of N6-(2-Hydroxyethyl)adenine

| Property | Value | Source |

| CAS Number | 4551-95-5 | [3] |

| Molecular Formula | C₇H₉N₅O | [3] |

| Molecular Weight | 179.18 g/mol | [3] |

| IUPAC Name | 2-((9H-purin-6-yl)amino)ethanol | [3] |

| Appearance | White crystalline solid | Commercially available data |

| Melting Point | 243-245 °C | Commercially available data |

| Solubility | Sparingly soluble in water, soluble in acidic and basic solutions | Commercially available data |

| pKa | Data not readily available | |

| LogP | -0.1 | [3] |

Synthesis Methodology

The synthesis of the N6-isomer typically involves the nucleophilic aromatic substitution of a 6-halopurine with ethanolamine.

Diagram 2: Synthesis Workflow for N6-(2-Hydroxyethyl)adenine

Caption: General workflow for the synthesis of the N6-isomer.

Experimental Protocol: Synthesis of N6-(2-Hydroxyethyl)adenine

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-chloropurine (1 equivalent) in n-butanol.

-

Reagent Addition: Add ethanolamine (2-3 equivalents) and triethylamine (as a base, 1.5 equivalents) to the solution.

-

Reaction Conditions: Reflux the mixture for 4-8 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and then with diethyl ether. The product is typically obtained in high purity.[2]

Causality Note: The C6 position of 6-chloropurine is highly electrophilic and susceptible to nucleophilic attack by the amino group of ethanolamine. The use of a high-boiling solvent like n-butanol allows the reaction to proceed at an elevated temperature, ensuring a reasonable reaction rate. Triethylamine acts as a scavenger for the HCl generated during the reaction.

Biological Activity and Applications

N6-(2-Hydroxyethyl)adenine is a synthetic cytokinin that exhibits plant growth-promoting activities. It is used in plant tissue culture media to stimulate cell division and differentiation. Its applications are primarily in agricultural biotechnology and plant science research. It is not typically associated with pharmaceutical applications in humans.

Conclusion

The seemingly subtle difference in the point of attachment of the ethanol group to the purine ring results in two molecules, 9-(2-Hydroxyethyl)adenine and N6-(2-Hydroxyethyl)adenine, with vastly different physicochemical properties and biological activities. The N9-isomer is a key building block in medicinal chemistry, particularly for antiviral agents, while the N6-isomer is a valuable tool in plant biology. A clear understanding and unambiguous identification of these isomers are crucial for any research or development endeavor involving 2-(purin-6-yl)-ethanol derivatives.

References

-

Dalton Research Molecules. 2-[[9-(Phenylmethyl)-9H-purin-6-yl]amino]-ethanol. Available from: [Link]

-

PubChem. 2-[2-(9H-purin-6-ylamino)ethoxy]ethanol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-(6-Aminopurin-9-yl)ethanol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-(1H-Purin-6-ylamino)ethanol. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]-. National Institute of Standards and Technology. Available from: [Link]

-

MDPI. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank. 2006. Available from: [Link]

-

Fatima, I., et al. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. 2012. Available from: [Link]

-

Semantic Scholar. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Available from: [Link]

-

PubChemLite. Ethanol, 2-(6-amino-9h-purin-9-yl)methoxy-. Available from: [Link]

-

PubMed. High-yielding two-step synthesis of 6,8-disubstituted N-9-unprotected purines. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Available from: [Link]

-

PubMed Central. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Ethanol. Available from: [Link]

-

MDPI. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. 2020. Available from: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-(9H-Purin-6-YL)-ethanol

Abstract

The purine scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous endogenous signaling molecules and therapeutic agents. This guide provides a comprehensive technical overview of 2-(9H-Purin-6-YL)-ethanol, a specific purine derivative. While direct research on this compound is nascent, this document synthesizes data from closely related analogs and foundational biochemical principles to construct a predictive profile of its synthesis, metabolism, biological activities, and toxicological considerations. We further propose a detailed framework of experimental protocols for its empirical validation, aimed at researchers in drug discovery and chemical biology.

Introduction: The Purine Scaffold in Drug Discovery

Purines are indispensable to all forms of life. As the core components of nucleic acids, they are the building blocks of genetic information.[1] Beyond this fundamental role, purine derivatives such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP) are the primary currency of cellular energy, while cyclic adenosine monophosphate (cAMP) acts as a critical second messenger in signal transduction.[1]

Given their central role in cellular proliferation, energy metabolism, and signaling, it is no surprise that synthetic purine analogs have become powerful tools in medicine.[2] Clinically vital drugs, including the anti-leukemic agent 6-mercaptopurine and the antiviral nucleoside reverse transcriptase inhibitor Abacavir, function by mimicking natural purines to interfere with pathological processes.[3] These agents typically exert their effects through mechanisms such as:

-

Inhibition of enzymes crucial for DNA and RNA synthesis.[4]

-

Acting as competitive inhibitors of key metabolic enzymes.

-

Modulating the activity of purinergic receptors.[2]

-

Induction of apoptosis in rapidly dividing cells.[5]

This guide focuses on This compound , also known as 6-(2-hydroxyethyl)purine. This molecule combines the biologically active purine core with a 2-hydroxyethyl side chain at the C6 position. This substitution is significant, as modifications at this position are known to substantially influence biological activity, including cytotoxic and immunomodulatory effects.[6] This document will explore the projected biological profile of this compound and lay out a rigorous scientific workflow for its investigation.

Proposed Synthesis and Chemical Properties

A plausible and efficient synthesis of this compound can be derived from standard purine chemistry methodologies, primarily involving the nucleophilic substitution of a halogenated purine precursor.

2.1. Synthetic Pathway

The most common starting material for derivatization at the C6 position is 6-chloropurine. The proposed synthesis involves a nucleophilic substitution reaction where 6-chloropurine is reacted with a suitable two-carbon nucleophile. A Grignard reaction or a Negishi coupling would be appropriate. For instance, reacting 6-chloropurine with a 2-(trimethylsilyl)ethoxy)methyl (SEM)-protected ethanol Grignard reagent, followed by deprotection, would yield the target compound.

Alternatively, methods used for synthesizing related 6-substituted purines, such as reacting 6-chloropurine with amino acids or other nucleophiles in aqueous or alcoholic solutions, often under reflux conditions, provide a basis for developing a specific protocol.[5]

2.2. Workflow for a Proposed Synthesis

Caption: Predicted catabolism of the purine core via xanthine oxidase.

3.2. Metabolism of the Ethanol Side Chain

The 2-hydroxyethyl moiety is structurally analogous to ethanol and is likely metabolized by the same enzymatic machinery. This involves a two-step oxidation process primarily occurring in the liver.

-

Oxidation to an Aldehyde: Alcohol dehydrogenase (ADH) is expected to oxidize the terminal alcohol group to its corresponding aldehyde, forming 2-(9H-Purin-6-YL)-acetaldehyde.

-

Oxidation to a Carboxylic Acid: Aldehyde dehydrogenase (ALDH) would then rapidly convert this highly reactive aldehyde intermediate into 2-(9H-Purin-6-YL)-acetic acid.

This metabolic activation is critical, as the aldehyde intermediate, similar to acetaldehyde from ethanol metabolism, could be highly cytotoxic and responsible for some of the compound's biological effects or toxicity. The final carboxylic acid product would be more water-soluble and readily excreted.

Postulated Biological Activities and Mechanisms of Action

Based on the extensive literature on 6-substituted purine analogs, this compound is predicted to exhibit activity in oncology and potentially as an immunomodulator or antiviral agent.

4.1. Anticancer Activity

Many purine derivatives exhibit potent cytotoxic effects against various cancer cell lines. [5]The primary mechanisms often involve interference with nucleic acid metabolism or cell cycle regulation.

-

Inhibition of DNA Synthesis: As a purine analog, the compound or its metabolites could be mistakenly incorporated into DNA during replication, leading to chain termination and cell death. This is a known mechanism for thiopurines like 6-thioguanine. [4]* Enzyme Inhibition: Purine analogs are well-known inhibitors of critical cellular enzymes. Potential targets include:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs would lead to cell cycle arrest, preventing cancer cell proliferation.

-

Purine Nucleoside Phosphorylase (PNP): Inhibition of this enzyme can disrupt the purine salvage pathway, leading to an accumulation of toxic metabolites in certain cells.

-

-

Induction of Apoptosis: The compound could trigger programmed cell death by modulating pro- and anti-apoptotic proteins, a common mechanism for anticancer agents.

Caption: Postulated mechanism of action via CDK inhibition leading to cell cycle arrest.

4.2. Antioxidant and Neuroprotective Potential

A closely related compound, N6-(2-hydroxyethyl)-adenosine (HEA), has been shown to protect neuronal cells (PC12) from hydrogen peroxide-induced oxidative damage. [7]HEA treatment increased cell viability, boosted endogenous antioxidant enzymes (like SOD and GSH-Px), and reduced inflammatory mediators. [7]This suggests that this compound may also possess antioxidant properties, potentially by scavenging reactive oxygen species (ROS) or modulating cellular antioxidant responses, warranting investigation into its neuroprotective effects.

A Framework for Experimental Validation

To move from a predictive to an evidence-based understanding, a systematic experimental evaluation is required. The following protocols provide a robust starting point.

5.1. Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

Objective: To quantify the cytotoxic activity of this compound against a panel of human cancer cell lines and a normal fibroblast line for selectivity.

Methodology:

-

Cell Culture: Culture selected cell lines (e.g., HepG2 hepatocellular carcinoma, MDA-MB-231 breast adenocarcinoma, and WI-38 normal lung fibroblasts) in appropriate media until they reach ~80% confluency. [5]2. Seeding: Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Replace the medium in the wells with medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each cell line.

5.2. Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of the compound and identify its primary metabolites.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (HLMs), a NADPH-regenerating system, and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Add this compound (final concentration, e.g., 1 µM) to initiate the reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining parent compound and identify potential metabolites (e.g., the aldehyde and carboxylic acid forms).

-

Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

Toxicological Considerations

The toxicological profile of this compound is likely a composite of its purine and ethanol-derived components.

-

Hyperuricemia: As with other purines, excessive dosage could potentially elevate uric acid levels, posing a risk for individuals predisposed to gout. [1]* Aldehyde-Mediated Toxicity: The predicted formation of a reactive aldehyde intermediate, 2-(9H-Purin-6-YL)-acetaldehyde, is a significant concern. Acetaldehyde itself is a known carcinogen and is responsible for much of the cellular damage associated with alcohol consumption. This intermediate could form protein and DNA adducts, leading to cellular dysfunction and genotoxicity.

-

Covalent Binding: Metabolites of related thiopurines have been shown to bind covalently to tissue proteins, which may contribute to their toxic side effects. [8]This potential should be evaluated for this compound.

Conclusion and Future Directions

This compound represents an intriguing but understudied molecule. Based on a robust analysis of related compounds, it is predicted to be a biologically active agent with potential applications in oncology. Its metabolic activation via the ethanol oxidation pathway is a critical feature that may contribute to both its efficacy and its toxicity.

The experimental framework provided in this guide offers a clear path forward for its characterization. Future research should prioritize:

-

Confirmation of Synthesis and Structure: Definitive synthesis and structural confirmation by NMR and mass spectrometry.

-

Broad-Spectrum Biological Screening: Testing against diverse panels of cancer cell lines, kinases, and viral targets.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by the compound.

-

Pharmacokinetic and In Vivo Efficacy Studies: Evaluation of its behavior and therapeutic potential in animal models.

Through such a systematic approach, the true therapeutic potential of this compound can be rigorously and efficiently determined.

References

-

Royal Society of Chemistry. Synthesis of novel 6-[N,N-bis(2-hydroxyethyl)amino]purine nucleosides under microwave irradiation in neat water. Green Chemistry. Available at: [Link].

-

National Center for Biotechnology Information. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Available at: [Link].

-

PubMed. Effects of extracellular purines on cytotoxicity of methotrexate. Available at: [Link].

-

PubMed. N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. Available at: [Link].

-

PubMed. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Available at: [Link].

- Google Patents. Method of making 6-mercaptopurine.

-

ResearchGate. Effects of extracellular Purines on cytotoxicity of methotrexate. Available at: [Link].

-

PubMed. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. Available at: [Link].

-

TSI Journals. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Available at: [Link].

-

PubMed. Synergistic effect of purine derivatives on the toxicity of pyrazofurin and 6-azauridine towards cultured mammalian cells. Available at: [Link].

-

National Center for Biotechnology Information. Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation. Available at: [Link].

- Google Patents. Purine derivatives having, in particular, anti-proliferative properties, and their biological uses.

-

YouTube. Purine Metabolism (De Novo, Salvage, Degradation, Uric Acid). Available at: [Link].

-

PubMed. Metabolism of 6-thiopurines. II. Covalent binding of a 6-thiopurine metabolite to mammalian tissue protein in vivo. Available at: [Link].

-

MDPI. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. Available at: [Link].

-

National Center for Biotechnology Information. Purine Release and Metabolism. Available at: [Link].

-

National Center for Biotechnology Information. Structure–activity features of purines and their receptors: implications in cell physiopathology. Available at: [Link].

-

PubChem. 6-Mercaptopurine. Available at: [Link].

-

National Center for Biotechnology Information. Biochemistry, Xanthine Oxidase. Available at: [Link].

-

ResearchGate. Purin-6-yl and Purin-2-yl Benzenesulphonamides and their in silico Anti Inflammatory Properties. Available at: [Link].

-

U.S. Environmental Protection Agency. 6H-Purine-6-thione, 2-amino-1,7-dihydro-. Available at: [Link].

Sources

- 1. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential [mdpi.com]

- 2. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of 6-thiopurines. II. Covalent binding of a 6-thiopurine metabolite to mammalian tissue protein in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(9H-Purin-6-YL)-ethanol

Introduction: Contextualizing 2-(9H-Purin-6-YL)-ethanol in Drug Discovery

Purine analogs represent a cornerstone of chemotherapy and antiviral therapy.[1] By mimicking the structure of endogenous purines like adenine and guanine, these small molecules can deceptively enter and disrupt fundamental cellular processes. Their mechanisms are diverse, ranging from the termination of DNA and RNA synthesis to the direct inhibition of key enzymes involved in cellular metabolism and signaling.[2][3] Prominent examples include Fludarabine in leukemia treatment and Acyclovir as an antiviral agent.[4][5]

This compound, also known as 9-(2-Hydroxyethyl)adenine, is a purine derivative whose specific biological activities and mechanism of action are not extensively documented in publicly available literature. This guide, therefore, serves as a strategic blueprint for researchers and drug development professionals. It outlines a systematic, multi-phased in vitro investigation designed to thoroughly characterize its mechanism of action. We will proceed from broad phenotypic screening to the identification of specific molecular targets, embodying a logical, evidence-based approach to mechanistic discovery. This document is not a mere collection of protocols but a strategic workflow, explaining the causality behind each experimental choice to ensure a robust and self-validating investigation.

Phase 1: Foundational Screening for Bioactivity

The initial objective is to ascertain whether this compound exerts any biological effect on living cells. This phase establishes the foundational parameters of cytotoxicity and anti-proliferative activity, which are essential for guiding all subsequent, more focused mechanistic studies.

Core Experiment 1: Determining Cytotoxicity via MTT Assay

The first step is to quantify the compound's potency in killing or inhibiting the growth of cancer cells. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable proxy for cell viability.[3] A panel of cell lines from diverse cancer types (e.g., leukemia, breast, lung, colon) should be used to identify potential tissue-specific sensitivities.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells with these concentrations and include a vehicle control (e.g., DMSO). Incubate for a standard duration, typically 48 to 72 hours.

-

MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 45.8 |

| A549 | Lung Carcinoma | 78.1 |

| HCT116 | Colorectal Carcinoma | 32.5 |

This table provides a clear, comparative summary of the compound's potency across different cell lines, a critical first step in understanding its potential therapeutic window.

Workflow for Initial Bioactivity Screening

Caption: Workflow for Phase 1 bioactivity screening.

Phase 2: Delineating the Cellular Response

With bioactivity confirmed, the next crucial step is to understand how the compound affects the cells. The observed reduction in viability is typically a result of two primary cellular events: programmed cell death (apoptosis) or an arrest of the cell division cycle. Differentiating between these outcomes is paramount for directing further investigation.

Core Experiment 2: Quantifying Apoptosis with Annexin V & PI Staining

Apoptosis is a highly regulated process involving the externalization of phosphatidylserine (PS) on the cell membrane. Annexin V is a protein that specifically binds to PS, making it an excellent marker for early-stage apoptosis.[3] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter apoptotic and necrotic cells, where it stains the DNA. Co-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Flow Cytometry

-

Cell Treatment: Culture cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.

Data Presentation: Hypothetical Apoptosis Analysis

| Treatment | Live Cells (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |

| Vehicle Control | 94.5% | 3.1% | 2.4% |

| Compound (1x IC50) | 65.2% | 22.8% | 12.0% |

| Compound (2x IC50) | 30.1% | 48.7% | 21.2% |

This table clearly demonstrates a dose-dependent increase in the apoptotic cell population, strongly suggesting that the compound's mechanism involves the induction of programmed cell death.

Core Experiment 3: Cell Cycle Analysis

If apoptosis is not the primary outcome, or to complement the findings, analyzing the cell cycle distribution is essential. Purine analogs often disrupt DNA synthesis, leading to an accumulation of cells in a specific phase of the cell cycle (G1, S, or G2/M).[6] This is readily quantifiable by staining cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content via flow cytometry.[7]

Experimental Protocol: Propidium Iodide Cell Cycle Analysis

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing PBS, 50 µg/mL Propidium Iodide, and 100 µg/mL RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the PI signal. Model the resulting histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Hypothetical Cell Cycle Distribution

| Treatment | G0/G1 Phase | S Phase | G2/M Phase |

| Vehicle Control | 55.3% | 30.1% | 14.6% |

| Compound (1x IC50) | 25.8% | 28.5% | 45.7% |

This data indicates a significant accumulation of cells in the G2/M phase, suggesting the compound may interfere with mitotic entry or progression.

Decision-Making Workflow for Mechanistic Investigation

Caption: Logic for proceeding from cellular effects to molecular target investigation.

Phase 3: Identifying the Molecular Target

The results from Phase 2 provide the critical insights needed to form a targeted hypothesis about the compound's molecular mechanism. The purine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to fit into the ATP-binding pockets of a vast number of enzymes, particularly protein kinases.[4][8][5]

Scenario A: Apoptosis/Cell Cycle Arrest Observed → Kinase Inhibition

If the compound induces a distinct cell cycle arrest or apoptosis, a primary hypothesis is the inhibition of one or more protein kinases that regulate these processes. The most efficient way to test this is through a broad-panel kinase screen.

Core Experiment 4: Kinase Inhibition Profiling This experiment outsources the compound to a specialized service that tests its activity against a large panel (e.g., >400) of purified human kinases. The output is typically the percent inhibition at one or two fixed concentrations.

Experimental Protocol: Kinase Panel Screen (Conceptual)

-

Compound Submission: Provide a high-purity sample of this compound to a contract research organization (e.g., Eurofins, Promega).

-

Assay Performance: The CRO performs high-throughput in vitro kinase activity assays, typically measuring the phosphorylation of a substrate in the presence of the compound.

-

Data Analysis: The results are returned as a list of kinases and the corresponding percentage of inhibition. "Hits" are typically defined as kinases inhibited by >50% or >75% at the screening concentration.

Data Presentation: Hypothetical Kinase Screen Hits

| Kinase Target | Kinase Family | % Inhibition @ 10 µM |

| CDK1/Cyclin B | Cell Cycle | 92% |

| AURKA | Mitotic Kinase | 85% |

| PLK1 | Mitotic Kinase | 78% |

| SRC | Tyrosine Kinase | 15% |

| EGFR | Tyrosine Kinase | 8% |

This hypothetical data strongly implicates the compound as an inhibitor of mitotic kinases, which aligns perfectly with the G2/M arrest observed in Phase 2.

Signaling Pathway Context

The identified kinase targets can be placed into their known signaling pathways to build a comprehensive mechanistic model. Inhibition of targets like CDK1, Aurora Kinase A (AURKA), and Polo-like Kinase 1 (PLK1) directly explains a G2/M cell cycle arrest and subsequent induction of apoptosis.

Caption: Hypothetical mechanism showing inhibition of key mitotic kinases.

Conclusion and Future Directions

This technical guide outlines a rigorous, phased approach to characterizing the in vitro mechanism of action of this compound. By progressing from broad phenotypic effects to specific molecular targets, this workflow ensures that each experimental step is informed by prior data, maximizing efficiency and scientific integrity.

Based on the hypothetical data generated, this compound emerges as a potent inducer of G2/M cell cycle arrest and apoptosis, likely through the direct inhibition of key mitotic kinases such as CDK1 and AURKA.

Next Steps would include:

-

Target Validation: Confirming the kinase "hits" through orthogonal assays, such as cellular thermal shift assays (CETSA) or Western blotting to assess the phosphorylation status of downstream substrates.

-

Selectivity Profiling: Performing dose-response assays against the primary kinase targets to determine their respective IC50 values and establish a selectivity profile.

-

Structural Biology: Pursuing co-crystallization of the compound with its target kinases to understand the binding mode and guide structure-activity relationship (SAR) studies for lead optimization.

-

In Vivo Efficacy: Advancing the compound into animal models of cancer to evaluate its therapeutic potential.

This systematic investigation provides a comprehensive understanding of the compound's biological activity, laying the essential groundwork for its potential development as a novel therapeutic agent.

References

-

Purine Analogs. (Source: NCBI Bookshelf, Holland-Frei Cancer Medicine) [Link]

-

Purine Analogues as Kinase Inhibitors: A Review. (Source: PubMed) [Link]

-

Purine analogues as kinase inhibitors: A review. (Source: Taipei Medical University) [Link]

-

Purine Analogues as Kinase Inhibitors: A Review | Request PDF. (Source: ResearchGate) [Link]

-

Antimetabolites: Purine Analogs: Pharmacology Video Lectures. (Source: YouTube) [Link]

-

How does ethanol induce apoptotic cell death of SK-N-SH neuroblastoma cells. (Source: PubMed) [Link]

-

How does ethanol induce apoptotic cell death of SK-N-SH neuroblastoma cells - PMC. (Source: NCBI) [Link]

-

Ethanol induces transient arrest of cell division (G2 + M block) followed by G0/G1 block. (Source: PubMed) [Link]

-

Ethanol metabolism results in a G2/M cell-cycle arrest in recombinant Hep G2 cells. (Source: PubMed) [Link]

-

Low concentrations of ethanol induce apoptosis in human intestinal cells. (Source: PubMed) [Link]

-

Ethanol induces cell cycle arrest and triggers apoptosis via Sp1-dependent p75NTR expression in human neuroblastoma cells. (Source: PubMed) [Link]

-

Ethanol promotes T cell apoptosis through the mitochondrial pathway - PMC. (Source: NCBI) [Link]

-

The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells. (Source: NCBI) [Link]

-

Cell Cycle Analysis. (Source: University of Chicago) [Link]

Sources

- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

Technical Guide to the Spectroscopic Characterization of 2-(9H-Purin-6-YL)-ethanol

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of drug discovery, particularly in the development of antiviral and antineoplastic agents, purine analogs are a cornerstone. Their efficacy is intrinsically linked to their precise three-dimensional structure. 2-(9H-Purin-6-YL)-ethanol represents a less-common C6-substituted purine, distinct from its more frequently studied N-substituted isomers like 9-(2-Hydroxyethyl)adenine.[1][2] This structural nuance necessitates a robust and unequivocal analytical workflow to confirm its identity and purity. Misidentification of isomers can lead to flawed structure-activity relationship (SAR) studies and wasted resources.

This whitepaper serves as a detailed guide to the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. We will delve into the causality behind experimental design, predict spectral outcomes based on first principles, and provide self-validating protocols to ensure the generation of trustworthy and defensible data.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear understanding of the molecular topology. The structure and standard purine numbering scheme for this compound are depicted below. This numbering is critical for correlating specific atoms to their corresponding signals in the NMR spectra.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC) experiments is required for complete and unambiguous assignment.

Experimental Protocol: ¹H NMR Acquisition

A robust protocol is foundational to acquiring high-quality, reproducible data.

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended.

-

Expert Rationale: DMSO-d₆ effectively solubilizes a wide range of polar and non-polar compounds. Crucially, its residual solvent peak (~2.50 ppm) rarely interferes with key analyte signals, and it allows for the direct observation of exchangeable protons (N-H and O-H), which appear as broad signals.[3]

-

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) or reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm). TMS is the primary standard, defining 0 ppm.[4]

-

Instrument Setup: Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz or higher. Higher fields provide better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard 90° pulse experiment.

-

Spectral Width: ~16 ppm, centered around 6-8 ppm.

-

Acquisition Time: > 2 seconds to ensure good resolution.

-

Relaxation Delay: 2-5 seconds to allow for full proton relaxation, ensuring accurate integration.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

D₂O Exchange: After initial acquisition, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. This is a confirmatory step.

-

Expert Rationale: Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium, causing their signals to disappear from the spectrum. This is a definitive method for identifying these labile protons.

-

Predicted ¹H NMR Spectrum

The predicted proton NMR data is summarized below. The rationale follows established principles of chemical environment and spin-spin coupling.[4][5]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| H2 | ~8.5 - 8.7 | Singlet (s) | 1H | Aromatic proton on the pyrimidine ring. |

| H8 | ~8.8 - 9.0 | Singlet (s) | 1H | Aromatic proton on the imidazole ring. |

| N9-H | ~13.0 - 13.5 | Broad Singlet (br s) | 1H | Tautomeric proton on the imidazole ring. Will disappear upon D₂O exchange. |

| C1'-H₂ | ~3.0 - 3.3 | Triplet (t) | 2H | Methylene group attached to the electron-withdrawing purine ring (C6). Deshielded. |

| C2'-H₂ | ~3.8 - 4.1 | Triplet (t) | 2H | Methylene group attached to the electronegative oxygen atom. |

| O-H | ~4.5 - 5.5 | Broad Singlet (br s) or Triplet (t) | 1H | Hydroxyl proton. Position and multiplicity are solvent/concentration dependent. Will disappear upon D₂O exchange. |

Causality of Predictions:

-

Aromatic Protons (H2, H8): These protons are in an electron-deficient aromatic system, hence their downfield chemical shifts. Their signals are singlets as they lack adjacent proton neighbors for coupling. Data for the parent purine molecule supports these assignments.[5][6]

-

Ethyl Protons (C1'-H₂, C2'-H₂): These two methylene groups are adjacent, resulting in mutual coupling. According to the n+1 rule, each signal is split into a triplet (n=2 adjacent protons, 2+1=3). The C1' protons are deshielded by the aromatic purine ring, while the C2' protons are deshielded by the adjacent oxygen.

-

Labile Protons (N9-H, O-H): These protons are acidic and readily exchange. Their chemical shifts are highly variable and their signals are often broad due to this exchange and quadrupole effects from nitrogen.

Predicted ¹³C NMR Spectrum and DEPT-135

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. A DEPT-135 experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal | Notes |

| C2 | ~152 | Positive | Aromatic CH. |

| C4 | ~148 | Quaternary (No Signal) | Aromatic C. |

| C5 | ~122 | Quaternary (No Signal) | Aromatic C. |

| C6 | ~158 | Quaternary (No Signal) | Aromatic C attached to the side chain. |

| C8 | ~145 | Positive | Aromatic CH. |

| C1' | ~35 | Negative | Aliphatic CH₂ attached to the purine ring. |

| C2' | ~60 | Negative | Aliphatic CH₂ attached to the oxygen. |

Causality of Predictions:

-

Purine Carbons: The chemical shifts are typical for nitrogen-containing aromatic heterocycles.[6] C6, being directly attached to the substituent, is expected to be significantly shifted.

-

Ethyl Carbons: The C2' carbon, bonded to oxygen, is significantly deshielded and appears further downfield (~60 ppm) compared to the C1' carbon (~35 ppm). This pattern is characteristic of hydroxyethyl side chains.[7]

The Role of 2D NMR for Unambiguous Assignment

While 1D NMR provides a strong foundation, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) are essential for irrefutable proof of structure.

Caption: Workflow for definitive structure elucidation using NMR spectroscopy.

An HSQC spectrum would show direct correlations between:

-

The proton at δ ~8.5-8.7 and the carbon at δ ~152 (H2-C2).

-

The proton at δ ~8.8-9.0 and the carbon at δ ~145 (H8-C8).

-

The protons at δ ~3.0-3.3 and the carbon at δ ~35 (C1'-H₂ to C1').

-

The protons at δ ~3.8-4.1 and the carbon at δ ~60 (C2'-H₂ to C2').

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing structural information from its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for polar molecules like purine derivatives.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid.

-

Expert Rationale: Formic acid is added to promote protonation of the analyte in the ESI source, enhancing the signal for the protonated molecule [M+H]⁺ in positive ion mode.

-

-

Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is ideal.

-

Expert Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical self-validating step, as the exact mass can distinguish between compounds with the same nominal mass but different elemental compositions.

-

-

Acquisition Mode: Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Perform a product ion scan on the isolated [M+H]⁺ precursor ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrum and Fragmentation

-

Molecular Formula: C₇H₈N₄O

-

Monoisotopic Mass: 178.0702 Da

-

High-Resolution MS: Expect an [M+H]⁺ ion at m/z 179.0774 . Observing this exact mass confirms the elemental composition.

-

Low-Resolution MS: Expect an [M+H]⁺ ion at m/z 179 .

The fragmentation pathway provides a structural fingerprint. The primary fragmentation is expected to occur at the ethyl bridge, being the most labile part of the molecule.

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Causality of Fragmentation:

-

Loss of Water (H₂O): A common loss from molecules containing a hydroxyl group, leading to a fragment at m/z 161.

-

Loss of Formaldehyde (CH₂O): Cleavage of the C1'-C2' bond with hydrogen rearrangement can lead to the loss of a 30 Da neutral, resulting in a fragment at m/z 149.

-

Cleavage to Purine Core: Fragmentation can lead to the formation of the protonated purine core (m/z 121) or a purine-methylene fragment (m/z 133), which are characteristic of substituted purines.[8][9]

Conclusion: A Framework for Confidence

This guide presents a detailed, predictive analysis of the NMR and MS data for this compound. By understanding the underlying principles and expected outcomes, researchers are better equipped to design experiments, interpret the resulting data, and troubleshoot unexpected results. The protocols described herein are designed to be self-validating, incorporating steps like D₂O exchange in NMR and high-resolution mass measurement in MS to build a robust, undeniable case for the structure of the molecule. While this document provides a strong predictive framework, empirical data acquisition and careful analysis remain paramount for the definitive characterization of this and any novel chemical entity.

References

-

PubChem. 2-(1H-Purin-6-ylamino)ethanol. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]-. NIST Chemistry WebBook. [Link]

-

PubChem. 2-(6-Aminopurin-9-yl)ethanol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-[2-(9H-purin-6-ylamino)ethoxy]ethanol. National Center for Biotechnology Information. [Link]

-

Wikipedia. Proton nuclear magnetic resonance. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000214). [Link]

-

SpectraBase. 6-[2-(METHOXY)-ETHYL]-9H-PURINE - [13C NMR]. [Link]

-

National Institute of Standards and Technology. Guanine. NIST Chemistry WebBook. [Link]

-

G. R. Fulmer, et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics 2010, 29, 9, 2176–2179. [Link]

-

PubChem. 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxyethoxy-2-t)methyl)-. National Center for Biotechnology Information. [Link]

-

Morningstar, J., et al. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Metabolites 2021, 11, 56. [Link]

-

Brinson, R. G., et al. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences 2018, 107, 1, 66-73. [Link]

-

de Graaf, R. A., et al. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine 2011, 24, 8, 941-955. [Link]

-

ResearchGate. 13C-NMR and DEPT-135 spectra of (a) hydroxyethyl cellulose (HEC) and.... [Link]

-

Heller, S. R., & Milne, G. W. A. EPA/NIH Mass Spectral Data Base. National Standard Reference Data System. [Link]

-

U.S. Environmental Protection Agency. 6H-Purine-6-thione, 2-amino-1,7-dihydro-. Substance Registry Services. [Link]

-

ResearchGate. Mass Spectrometry Method to Identify Aging Pathways of Sp- and Rp-Tabun Adducts on Human Butyrylcholinesterase.... [Link]

Sources

- 1. 2-(6-Aminopurin-9-yl)ethanol | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. Purine(120-73-0) 1H NMR [m.chemicalbook.com]

- 6. Purine(120-73-0) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Guanine [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(9H-Purin-6-YL)-ethanol

Foreword: Unveiling the Therapeutic Promise of a Novel Purine Analogue

In the landscape of drug discovery, the purine scaffold represents a cornerstone of therapeutic innovation. Its derivatives have yielded a multitude of clinically significant agents, ranging from anticancer antimetabolites to modulators of purinergic signaling.[1][2] This guide focuses on a lesser-explored yet promising molecule: 2-(9H-Purin-6-YL)-ethanol. While direct extensive research on this specific compound is nascent, its structural similarity to known bioactive molecules, particularly N6-(2-Hydroxyethyl)adenosine (HEA), provides a strong rationale for investigating its therapeutic potential.[3][4][5][6] This document serves as a technical exploration for researchers, scientists, and drug development professionals, delineating the hypothesized therapeutic targets of this compound and providing a comprehensive roadmap for their validation. Our approach is grounded in the established bioactivity of analogous compounds, offering a data-driven framework for future research endeavors.

I. Structural Analogue Analysis: Deriving Hypotheses from N6-(2-Hydroxyethyl)adenosine (HEA)

The logical starting point for elucidating the therapeutic targets of this compound is to examine its closest structural relative for which biological data is available: N6-(2-Hydroxyethyl)adenosine (HEA). HEA, a naturally occurring adenosine derivative found in various fungi, possesses a spectrum of pharmacological activities that strongly suggest promising avenues of investigation for our lead compound.[4][5]

HEA has demonstrated significant anti-inflammatory, anti-tumor, antioxidant, and anti-hyperglycemic properties.[3][4] Mechanistically, it has been shown to:

-

Inhibit the NF-κB/Smad signaling pathway , key regulators of inflammation and fibrosis.[3][7]

-

Suppress the Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway , a critical initiator of the innate immune response and inflammatory cytokine production.[6]

-

Induce apoptosis and autophagy in gastric carcinoma cells , mediated by endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[4]

-

Ameliorate renal interstitial fibrosis by downregulating pro-fibrotic markers.[7]

The primary structural difference between this compound and HEA is the absence of a ribose moiety in the former. While this will undoubtedly influence its pharmacokinetic profile and may preclude it from being a substrate for nucleoside-specific transporters and kinases, the core purine ring and the N6-(2-hydroxyethyl) substitution are the primary pharmacophores responsible for many of the observed biological effects of HEA. Therefore, it is highly probable that this compound will share a significant portion of HEA's bioactivity.

Based on this comparative analysis, we can postulate the following primary therapeutic target families for this compound:

-

Key Proteins in Inflammatory Signaling Pathways: Specifically, components of the TLR4 and NF-κB signaling cascades.

-

Regulators of Apoptosis and Autophagy in Cancer Cells: Including proteins involved in ER stress and ROS production.

-

Adenosine Receptors: Given that N6-substituted purines are known modulators of these G-protein coupled receptors.[8][9][10]

-

Kinases: The purine scaffold is a common feature in many kinase inhibitors, and the ethanol substituent could potentially interact with the ATP-binding pocket.[11]

The subsequent sections of this guide will provide detailed experimental protocols to systematically investigate each of these hypothesized targets.

II. Investigating the Anti-Inflammatory Potential: Targeting the TLR4/NF-κB Axis

The anti-inflammatory effects of HEA are well-documented and are primarily attributed to its modulation of the TLR4/NF-κB signaling pathway.[6] We hypothesize that this compound will exhibit similar properties. The following experimental workflow is designed to validate this hypothesis.

Experimental Workflow: Assessing Anti-Inflammatory Activity

Caption: Workflow for validating anti-inflammatory effects.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment Protocol:

-

Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis).

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate with Lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for cytokine release, 30-60 minutes for signaling pathway analysis).

-

2. Cytokine Quantification (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay to measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Perform ELISA according to the manufacturer's instructions for specific cytokine kits.

-

Measure absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on a standard curve.

-

3. Western Blot Analysis:

-

Principle: To detect the phosphorylation status of key proteins in the NF-κB pathway (p65 and IκBα), indicating pathway activation.

-

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence and quantify band intensities.

-

4. NF-κB Reporter Gene Assay:

-

Principle: To measure the transcriptional activity of NF-κB.

-

Procedure:

-

Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements.

-

Treat cells as described in the cell culture protocol.

-

Lyse cells and measure luciferase activity using a luminometer.

-

III. Elucidating the Anti-Cancer Potential: Induction of Apoptosis and Autophagy

The cytotoxic effects of HEA on gastric carcinoma cells provide a strong indication that this compound may also possess anti-cancer properties.[4] The proposed mechanism involves the induction of ER stress and ROS production, leading to apoptosis and autophagy.

Experimental Workflow: Assessing Anti-Cancer Activity

Caption: Workflow for validating anti-cancer effects.

Detailed Experimental Protocols

1. Cell Viability Assay:

-

Principle: To determine the cytotoxic effect of the compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

-

Procedure:

-

Seed cancer cells (e.g., SGC-7901, AGS) in 96-well plates.

-

Treat with a serial dilution of this compound for 24, 48, and 72 hours.

-

Add MTT or CCK-8 reagent and incubate.

-

Measure absorbance to determine cell viability.

-

2. Apoptosis Assay (Annexin V/PI Staining):

-

Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Procedure:

-

Treat cells with the compound at its IC50 concentration.

-

Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell population by flow cytometry.

-

3. ROS Detection:

-

Principle: To measure intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Procedure:

-

Treat cells with the compound.

-

Load cells with DCFH-DA.

-

Measure fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

4. Western Blot for ER Stress and Autophagy Markers:

-

Principle: To detect the upregulation of proteins involved in ER stress (CHOP, GRP78) and autophagy (LC3-II).

-

Procedure: Follow the general Western blot protocol described previously, using primary antibodies specific for these markers.

IV. Interaction with Adenosine Receptors: A Classic Purine Target

The purine core of this compound makes adenosine receptors a highly probable target family. The N6-substituent is a key determinant of affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).[8][9][10][12]

Experimental Workflow: Adenosine Receptor Profiling

Caption: Workflow for adenosine receptor interaction studies.

Detailed Experimental Protocols

1. Radioligand Binding Assays:

-

Principle: To determine the binding affinity (Ki) of the compound for each adenosine receptor subtype by competing with a known radiolabeled ligand.

-

Procedure:

-

Use cell membranes from cell lines stably expressing a single human adenosine receptor subtype.

-

Incubate membranes with a constant concentration of a specific radioligand (e.g., [3H]CPA for A1, [3H]CGS-21680 for A2A, [125I]AB-MECA for A3) and increasing concentrations of this compound.

-

Separate bound from free radioligand by filtration.

-

Measure radioactivity and calculate the Ki value.

-

2. cAMP Accumulation Assay:

-

Principle: To determine the functional activity (agonist or antagonist) of the compound at A1, A2A, and A2B receptors, which are coupled to adenylyl cyclase.

-

Procedure:

-

Use whole cells expressing the receptor subtype of interest.

-

To test for agonism, treat cells with the compound and measure cAMP levels.

-

To test for antagonism, pre-treat cells with the compound and then stimulate with a known agonist, followed by cAMP measurement.

-

cAMP levels can be quantified using various commercial kits (e.g., HTRF, ELISA).

-

V. Kinase Inhibition Profile: A Broad-Spectrum Possibility

The purine ring is a privileged scaffold for kinase inhibitors, mimicking the adenine moiety of ATP.[11] It is plausible that this compound could exhibit inhibitory activity against a range of kinases.

Experimental Workflow: Kinase Inhibition Screening

A tiered approach is recommended for kinase profiling:

-

Initial Broad-Spectrum Screening: Screen the compound at a single high concentration (e.g., 10 µM) against a large panel of diverse kinases (e.g., a commercial panel of >400 kinases).

-

Dose-Response Analysis: For any "hits" from the initial screen (e.g., >50% inhibition), perform a dose-response study to determine the IC50 value.

-

In-Cell Target Engagement Assays: For promising candidates, validate kinase inhibition within a cellular context using techniques like cellular thermal shift assays (CETSA) or phospho-specific antibody-based methods.

VI. Concluding Remarks and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the initial exploration of the therapeutic potential of this compound. By leveraging the known biological activities of its close structural analogue, HEA, we have identified several high-probability therapeutic target families, including inflammatory signaling pathways, regulators of cancer cell death, adenosine receptors, and protein kinases.